methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylate ester. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and esterification steps, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The methylbenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Halogenated Derivatives: Electrophilic substitution can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-5-carboxylate
- Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Comparison:
- Uniqueness: Methyl 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the methylbenzyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.
- Biological Activity: The presence of different substituents on the benzyl group can lead to variations in biological activity, making each compound potentially useful for different applications.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9-3-5-10(6-4-9)8-15-11(13(17)20-2)7-12(14-15)16(18)19/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFJIIVNICSFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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